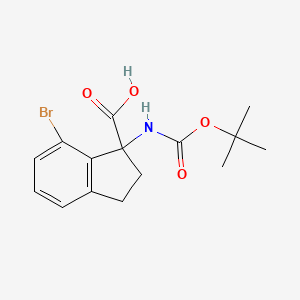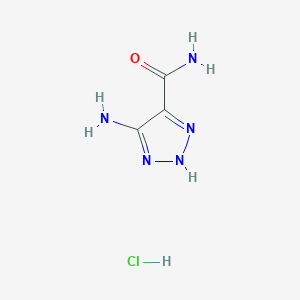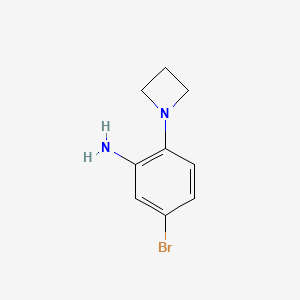
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride is a chemical compound with the molecular formula C9H15ClN2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a propylamine side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-2-pyridinecarboxaldehyde and a suitable amine.
Condensation Reaction: The aldehyde group of 3-methyl-2-pyridinecarboxaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the desired amine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the amine to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated equipment to ensure precise control over reaction conditions, such as temperature, pressure, and pH. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product quality.
化学反応の分析
Types of Reactions
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the amine side chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions may require catalysts and specific solvents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved.
類似化合物との比較
Similar Compounds
(1R)-1-(3-Methyl(2-pyridyl))propylamine: A closely related compound with similar structural features.
2-Methyl-3-pyridylamine: Another pyridine derivative with comparable properties.
3-Methyl-2-pyridinecarboxaldehyde: A precursor used in the synthesis of (1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride.
Uniqueness
(1R)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride is unique due to its specific stereochemistry and the presence of both a pyridine ring and a propylamine side chain. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C10H17ClN2 |
|---|---|
分子量 |
200.71 g/mol |
IUPAC名 |
(1R)-2-methyl-1-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-7(2)9(11)10-8(3)5-4-6-12-10;/h4-7,9H,11H2,1-3H3;1H/t9-;/m1./s1 |
InChIキー |
POIZYJMDYPDPLW-SBSPUUFOSA-N |
異性体SMILES |
CC1=C(N=CC=C1)[C@@H](C(C)C)N.Cl |
正規SMILES |
CC1=C(N=CC=C1)C(C(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Benzo[d]oxazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13039398.png)








![4-Chloro-1-isobutyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13039456.png)



